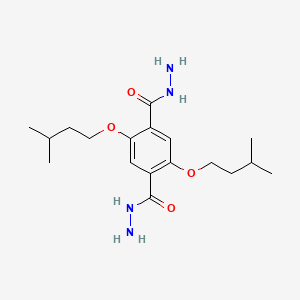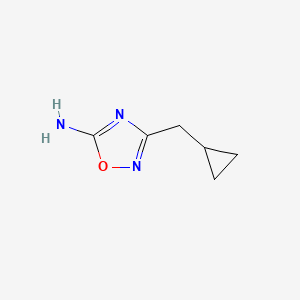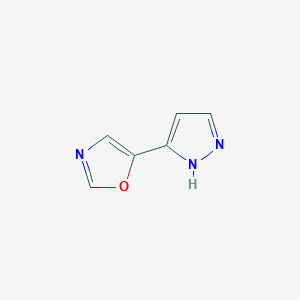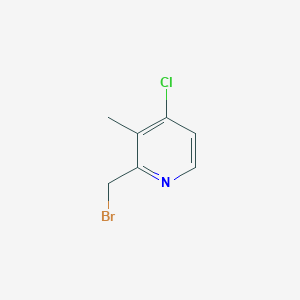![molecular formula C8H18Cl2N2 B13652917 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride](/img/structure/B13652917.png)
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is a chemical compound known for its potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist properties. It was first synthesized in 1979 by scientists at Merck & Co. and has since been widely used as a pharmacological tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride typically involves the reaction of cyclopropanecarboxylic acid with ethyl ester derivatives . The reaction conditions often require an inert atmosphere and room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving NMDA receptor antagonism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of new chemical processes and materials.
Mécanisme D'action
The compound exerts its effects by acting as a non-competitive antagonist of the NMDA receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site, thereby inhibiting the receptor’s activity. This action affects various molecular targets and pathways involved in synaptic transmission and plasticity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-Ethyl-4,7-diazaspiro[2.5]octanedihydrochloride is unique due to its specific ethyl substitution, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable tool in research focused on NMDA receptor antagonism and related neurological studies.
Propriétés
Formule moléculaire |
C8H18Cl2N2 |
|---|---|
Poids moléculaire |
213.15 g/mol |
Nom IUPAC |
4-ethyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-10-6-5-9-7-8(10)3-4-8;;/h9H,2-7H2,1H3;2*1H |
Clé InChI |
LQIZZJBDBYNEKG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCNCC12CC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)



![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)


![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]propane-2-sulfonamide](/img/structure/B13652918.png)



